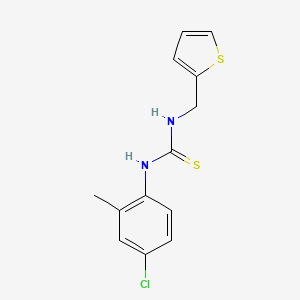
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone, also known as DBHQ, is a widely used antioxidant in various industries. It was first synthesized in the late 1960s and has since been extensively studied for its antioxidant properties. DBHQ is a white crystalline powder that is soluble in organic solvents and sparingly soluble in water.
Mecanismo De Acción
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone acts as an antioxidant by scavenging free radicals and reactive oxygen species (ROS) that can cause oxidative damage. It also inhibits the formation of ROS by chelating metal ions that can catalyze the production of ROS. 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been found to be effective in protecting cells and tissues from oxidative damage in vitro and in vivo.
Biochemical and physiological effects:
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in animal models of disease. 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has also been found to improve glucose metabolism and insulin sensitivity in diabetic rats. Additionally, 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone in lab experiments is its effectiveness as an antioxidant. It can be used to protect cells and tissues from oxidative damage and can also be used to study the effects of oxidative stress on cells and tissues. However, one limitation of using 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone is its potential toxicity at high concentrations. Careful dose optimization is necessary to avoid toxicity and ensure accurate results.
Direcciones Futuras
There are several future directions for research on 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone. One area of interest is its potential use as a therapeutic agent in the treatment of various diseases, including neurodegenerative diseases and diabetes. Another area of interest is the development of new synthesis methods for 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone that are more environmentally friendly and cost-effective. Finally, further research is needed to fully understand the mechanisms of action of 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone and its potential benefits and limitations in various applications.
Métodos De Síntesis
The synthesis of 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone involves the reaction of 2,6-di-tert-butylphenol with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then hydrolyzed to yield 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone. This synthesis method is relatively simple and has been optimized to produce high yields of 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone.
Aplicaciones Científicas De Investigación
1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been widely used as an antioxidant in various industries, including food, cosmetic, and polymer industries. It is also used as a stabilizer in plastics, rubber, and petroleum products. 1-(3,5-di-tert-butyl-2,6-dihydroxyphenyl)ethanone has been extensively studied for its antioxidant properties and has been found to be effective in preventing lipid peroxidation and oxidative damage.
Propiedades
IUPAC Name |
1-(3,5-ditert-butyl-2,6-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24O3/c1-9(17)12-13(18)10(15(2,3)4)8-11(14(12)19)16(5,6)7/h8,18-19H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQCPHIAZSZWIDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C(=CC(=C1O)C(C)(C)C)C(C)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-propylpentanoyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5770577.png)

![2-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5770591.png)
![1-methyl-2-(2-thienyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B5770597.png)
methanone](/img/structure/B5770599.png)
![methyl 6-chloro-3-methoxyimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B5770610.png)
![N-[4-(acetylamino)phenyl]-2-(2-pyridinylthio)acetamide](/img/structure/B5770634.png)


![4-fluoro-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5770656.png)
![2-[2-(2-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5770661.png)
![N-benzyl-2-[4-(4-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5770664.png)
![methyl 2-[(2,3-dichlorobenzoyl)amino]benzoate](/img/structure/B5770674.png)
![ethyl 2-[(4,6-dimethoxy-2-pyrimidinyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5770676.png)